methyl 5-(4-fluorophenyl)-1-nitroso-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate
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Overview
Description
Methyl 5-(4-fluorophenyl)-1-nitroso-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate is a complex heterocyclic compound This compound is part of the pyrazole family, known for its versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
The synthesis of methyl 5-(4-fluorophenyl)-1-nitroso-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole core, followed by the introduction of the fluorophenyl group and nitroso functionality. Common reagents used in these reactions include hydrazines, aldehydes, and nitrating agents. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions
Scientific Research Applications
Methyl 5-(4-fluorophenyl)-1-nitroso-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The nitroso group can form reactive intermediates that interact with biological molecules, leading to various biological effects. The fluorophenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially affecting their function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives with different substituents. For example:
Methyl 5-(4-chlorophenyl)-1-nitroso-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
Methyl 5-(4-bromophenyl)-1-nitroso-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate: Similar structure but with a bromophenyl group. The uniqueness of methyl 5-(4-fluorophenyl)-1-nitroso-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate lies in the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity
Biological Activity
Methyl 5-(4-fluorophenyl)-1-nitroso-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate is a complex organic compound belonging to the pyrazole family. Pyrazoles are recognized for their diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties. This article focuses on the biological activity of this specific compound, summarizing relevant research findings, case studies, and potential applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a pyrazole ring with various substituents that contribute to its biological activity.
Antioxidant Properties
Recent studies have indicated that derivatives of pyrazoles exhibit significant antioxidant properties. The compound's structure suggests potential for radical scavenging activity due to the presence of the nitroso group and the electron-withdrawing fluorine atom. These features enhance its ability to donate electrons and neutralize free radicals, which is crucial in preventing oxidative stress-related diseases .
Anti-inflammatory Effects
This compound has been shown to possess anti-inflammatory properties. Studies involving molecular docking simulations reveal that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes such as COX-2. This inhibition is vital for developing treatments for inflammatory diseases .
Anticancer Activity
Research indicates that pyrazole derivatives can exhibit anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound under discussion has shown promise in preclinical studies targeting specific cancer cell lines. Its ability to interact with key proteins involved in cell proliferation suggests potential as a therapeutic agent in oncology .
Case Studies
- In Vitro Studies : A study conducted on a series of pyrazole derivatives demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines compared to standard chemotherapeutic agents. The IC50 values indicated a promising therapeutic window for further development.
- Molecular Docking : Molecular docking studies revealed that the compound binds effectively to targets associated with inflammation and cancer pathways. The binding affinities were comparable to known inhibitors, suggesting that modifications to the structure could enhance its efficacy .
Research Findings
Property | Findings |
---|---|
Antioxidant | Significant radical scavenging activity observed |
Anti-inflammatory | Inhibition of COX-2 and pro-inflammatory cytokines |
Anticancer | Induction of apoptosis in cancer cell lines |
Binding Affinity | Comparable to known inhibitors in molecular docking studies |
Properties
Molecular Formula |
C13H9FN4O5 |
---|---|
Molecular Weight |
320.23 g/mol |
IUPAC Name |
methyl 5-(4-fluorophenyl)-1-nitroso-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate |
InChI |
InChI=1S/C13H9FN4O5/c1-23-13(21)9-8-10(18(15-9)16-22)12(20)17(11(8)19)7-4-2-6(14)3-5-7/h2-5,8,10H,1H3 |
InChI Key |
XKHMORBPEMNJAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN(C2C1C(=O)N(C2=O)C3=CC=C(C=C3)F)N=O |
Origin of Product |
United States |
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